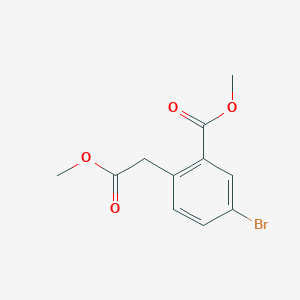
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with ethoxycarbonyl, ethyl, and methyl groups, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method includes the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by alkylation to introduce the ethyl and methyl groups. The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles/Electrophiles: For substitution reactions on the pyrazole ring.
Major Products
Coupled Products: From Suzuki–Miyaura coupling.
Boronic Esters/Borates: From oxidation reactions.
Substituted Pyrazoles: From substitution reactions.
Scientific Research Applications
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the pyrazole ring.
(4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group instead of the pyrazole ring.
(3-Carboxyphenyl)boronic Acid: Contains a carboxyl group instead of the ethoxycarbonyl group.
Uniqueness
(3-Ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable compound for specific synthetic applications where these properties are desired.
Properties
Molecular Formula |
C9H15BN2O4 |
|---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
(3-ethoxycarbonyl-5-ethyl-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O4/c1-4-6-7(10(14)15)8(11-12(6)3)9(13)16-5-2/h14-15H,4-5H2,1-3H3 |
InChI Key |
IEBYUHKGRXFNIV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1C(=O)OCC)C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



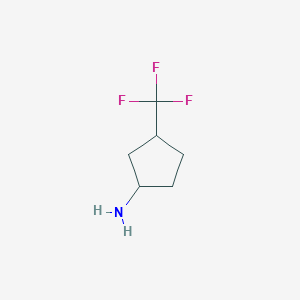

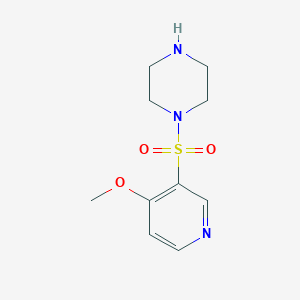
![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)
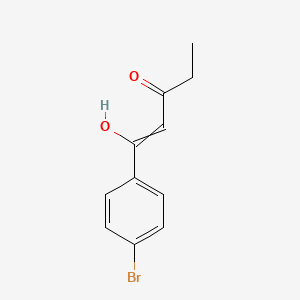

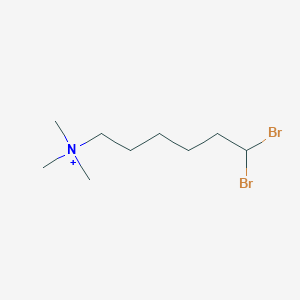
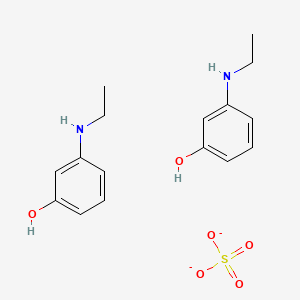
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)
